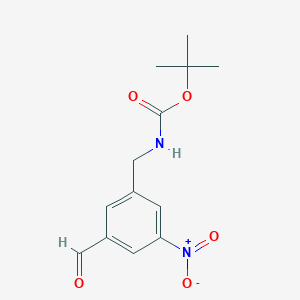
Tert-butyl 3-formyl-5-nitrobenzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-formyl-5-nitrobenzylcarbamate is an organic compound with the molecular formula C13H16N2O5. It is characterized by the presence of a tert-butyl group, a formyl group, and a nitrobenzylcarbamate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-formyl-5-nitrobenzylcarbamate typically involves the reaction of 3-formyl-5-nitrobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-formyl-5-nitrobenzylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The formyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form imines or acetals, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of an acid catalyst.
Major Products Formed
Oxidation: Tert-butyl 3-carboxy-5-nitrobenzylcarbamate.
Reduction: Tert-butyl 3-formyl-5-aminobenzylcarbamate.
Substitution: Imines or acetals depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-formyl-5-nitrobenzylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-5-nitrobenzylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-formyl-4-nitrobenzylcarbamate
- Tert-butyl 3-formyl-5-nitrobenzoate
- Tert-butyl 3-formyl-5-nitrobenzamide
Uniqueness
Tert-butyl 3-formyl-5-nitrobenzylcarbamate is unique due to the presence of both a formyl group and a nitro group on the benzylcarbamate moiety. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The tert-butyl group also provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C13H16N2O5 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
tert-butyl N-[(3-formyl-5-nitrophenyl)methyl]carbamate |
InChI |
InChI=1S/C13H16N2O5/c1-13(2,3)20-12(17)14-7-9-4-10(8-16)6-11(5-9)15(18)19/h4-6,8H,7H2,1-3H3,(H,14,17) |
InChI Key |
YNGUKNWHYGCVDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


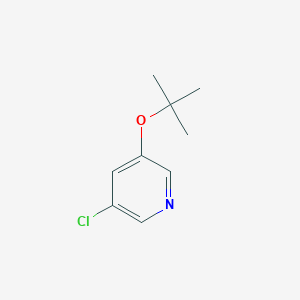
![1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853239.png)
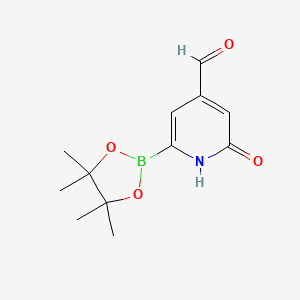

![Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14853255.png)
![3-[(1R,4R,6S,9S,10R,13R,14R)-6-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one](/img/structure/B14853257.png)
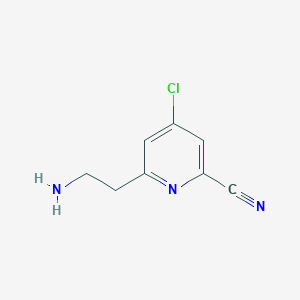
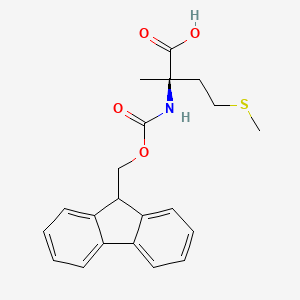
![2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14853288.png)
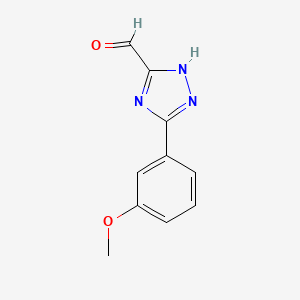
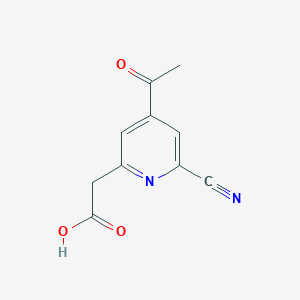
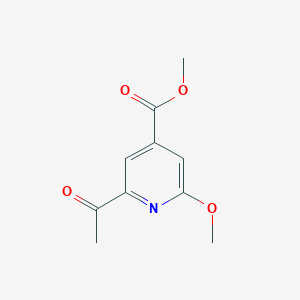
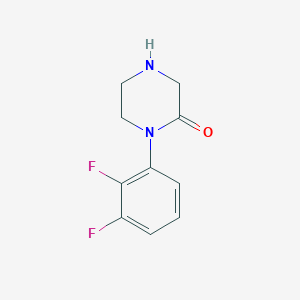
![14H-Spiro[dibenzo[c,h]acridine-7,9'-fluorene]](/img/structure/B14853317.png)
